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Compound Name: 5-Bromo-2-chloro-3-fluorophenol

CAS No.: 186590-43-2

Cat. No.: B1380849
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5-Bromo-2-chloro-3-fluorophenol is a polyhalogenated aromatic compound that serves as a
highly versatile building block in modern synthetic chemistry. Its utility, particularly in the fields
of medicinal chemistry and materials science, stems from the distinct reactivity of its four
functional groups: a phenolic hydroxyl, a bromine atom, a chlorine atom, and a fluorine atom.
The specific arrangement of these substituents on the benzene ring—a 1,2,3,5-tetrasubstituted
pattern—creates a unique electronic and steric environment. This guide provides an in-depth
analysis of the molecule's reactivity, offering field-proven insights and detailed protocols for its
strategic manipulation in complex synthetic pathways. Understanding the causal relationships
between the molecule's structure and its chemical behavior is paramount for researchers
aiming to leverage its full synthetic potential.

Physicochemical and Safety Profile

A foundational understanding begins with the molecule's basic properties and safety
considerations. This data is essential for accurate experimental planning and safe laboratory
execution.

Table 1: Physicochemical Properties of 5-Bromo-2-chloro-3-fluorophenol
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Property Value Source
5-bromo-2-chloro-3-
IUPAC Name [1]
fluorophenol
Molecular Formula CeHsBrCIFO [1]
Molecular Weight 225.44 g/mol [1]
CAS Number 1305322-97-7 [1]
Expected to be a solid at room
Appearance Inferred
temperature
SMILES C1=C(C=C(C(=C1O)F)CI)Br [1]
Table 2: GHS Hazard and Precautionary Statements
Hazard Class Code Statement
Skin Corrosion/Irritation H315 Causes skin irritation
Serious Eye Damage/Irritation H319 Causes serious eye irritation
Specific Target Organ Toxicity H335 May cause respiratory irritation

Data sourced from the European Chemicals Agency (ECHA) C&L Inventory.[1]

Handling Recommendation: Due to its irritant properties, 5-Bromo-2-chloro-3-fluorophenol

should be handled in a well-ventilated fume hood using appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Part 1: Analysis of Reactivity at Each Functional Site

The reactivity of 5-Bromo-2-chloro-3-fluorophenol is not merely the sum of its parts. The

electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing

halogens governs the behavior of each potential reaction site.

The Phenolic Hydroxyl Group: The Acidic Epicenter

© 2026 BenchChem. All rights reserved.

2/14

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-chloro-2-fluorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-chloro-2-fluorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-chloro-2-fluorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-chloro-2-fluorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-chloro-2-fluorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-chloro-2-fluorophenol
https://www.benchchem.com/product/b1380849?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-chloro-2-fluorophenol
https://www.benchchem.com/product/b1380849?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1380849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The hydroxyl group is the most acidic site on the molecule and a primary center for nucleophilic
reactions.[2] Its reactivity is modulated by the strong inductive electron-withdrawal of the
adjacent fluorine and chlorine atoms, which enhances its acidity compared to unsubstituted
phenol.

» Acidity and Phenoxide Formation: The phenolic proton is readily abstracted by common
bases (e.g., NaOH, K2COs, NaH) to form the corresponding phenoxide anion.[2] This
deprotonation is typically the first step in leveraging the hydroxyl group’s nucleophilicity. The
resulting phenoxide is a potent nucleophile, poised for subsequent reactions.

o O-Alkylation (Williamson Ether Synthesis): The phenoxide readily participates in Sn2
reactions with alkyl halides to form ethers.[2][3] The primary challenge in this reaction is the
steric hindrance imposed by the ortho-chloro and ortho-fluoro substituents. While these
groups enhance the acidity of the phenol, they can impede the approach of bulky
electrophiles. Therefore, the choice of the alkylating agent is critical; primary alkyl halides or
tosylates are preferred to minimize competing elimination reactions.[4]

e O-Arylation (Ullmann Condensation): The formation of diaryl ethers can be achieved via
copper-catalyzed Ullmann condensation.[5][6] This reaction couples the phenoxide with an
aryl halide. Modern protocols often use ligands to facilitate the reaction under milder
conditions than the harsh, high-temperature classical methods.[5][7]
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Caption: Workflow for Williamson Ether Synthesis.
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The Aromatic Ring: A Battlefield of Electronic Effects

The benzene ring is subject to competing electronic influences that dictate its susceptibility to
both electrophilic and nucleophilic attack.

The hydroxyl group is a powerful activating, ortho-, para-directing group due to its +M
(mesomeric) effect, which donates electron density to the ring.[8][9] Conversely, the halogens
are deactivating via their strong -I (inductive) effect but are also ortho-, para-directing due to
their +M effect.[10]

o Regioselectivity: The directing effects must be considered in concert.
o -OH group (at C1): Strongly directs to C2, C4, C6.
o -Cl group (at C2): Weakly directs to C1, C3, C5.
o -F group (at C3): Weakly directs to C2, C4, C6.
o -Br group (at C5): Weakly directs to C1, C4, C6.

The positions ortho and para to the strongly activating -OH group (C2, C4, C6) are the most
electronically enriched.[11] Since C2 is already substituted, the most probable sites for
electrophilic attack are C4 and C6. Steric hindrance at C6 from the adjacent bromine at C5 may
favor substitution at the C4 position. However, the outcome can be highly dependent on the
specific electrophile and reaction conditions.
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Caption: Predicted regioselectivity for electrophilic aromatic substitution.

SNAr reactions are favored on electron-poor aromatic rings, particularly when a strong
electron-withdrawing group is ortho or para to a good leaving group.[12][13] In this molecule, all
three halogens are electron-withdrawing, but there is no powerfully activating group like a nitro
(-NOz2) group. The general leaving group ability in SNAr is F > Cl > Br > |, which is
counterintuitive but arises because the rate-determining step is the initial nucleophilic attack to
form the Meisenheimer complex.[10] Fluorine's high electronegativity best stabilizes this
anionic intermediate.[10] Therefore, substitution of the fluorine atom at C3 is theoretically
possible but would likely require harsh conditions (high temperature, strong nucleophile) due to

the lack of strong activation.[14]
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This is the most synthetically valuable area of reactivity for 5-Bromo-2-chloro-3-fluorophenol.
The carbon-halogen bonds serve as handles for forming new carbon-carbon and carbon-
heteroatom bonds. The reactivity order for palladium-catalyzed cross-coupling is generally C-Br
> C-Cl. The C-F bond is typically unreactive.

e Suzuki-Miyaura Coupling: The C-Br bond is an excellent substrate for palladium-catalyzed
Suzuki-Miyaura coupling with boronic acids or esters, forming a new C-C bond.[15][16] This
reaction is a cornerstone of modern drug discovery for constructing biaryl structures.
Selective coupling at the bromine site can be achieved with high efficiency, leaving the
chlorine and fluorine atoms untouched for potential subsequent transformations.[17]

e Buchwald-Hartwig Amination: The C-Br bond can also undergo palladium-catalyzed coupling
with primary or secondary amines to form aryl amines.[18][19] This reaction provides a
powerful method for introducing nitrogen-containing functional groups, which are prevalent in
pharmaceuticals.

e Other Couplings: The C-Br bond is also amenable to other cross-coupling reactions, such as
Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille (with organostannanes)
couplings, further expanding its synthetic utility.
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Part 2: Field-Proven Experimental Protocols

The following protocols are representative methodologies for key transformations of 5-Bromo-
2-chloro-3-fluorophenol. They are designed to be self-validating, with clear steps for setup,
execution, and purification.

Protocol 1: Suzuki-Miyaura Cross-Coupling of the C-Br
Bond

Objective: To synthesize 5-aryl-2-chloro-3-fluorophenol via a palladium-catalyzed reaction.
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Causality: This protocol uses a standard palladium catalyst and a carbonate base. The choice
of a dioxane/water solvent system ensures solubility for both the organic substrate and the
inorganic base.[10] Heating is required to drive the catalytic cycle efficiently.

Methodology:

Reagent Setup: In an oven-dried Schlenk flask, combine 5-Bromo-2-chloro-3-fluorophenol
(1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K2COs) (2.5
equiv.).

Catalyst Addition: To the flask, add a palladium catalyst such as
tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (3 mol%).

Solvent Addition: Evacuate the flask and backfill with an inert atmosphere (Nitrogen or
Argon). Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a substrate
concentration of approximately 0.1 M.

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction
progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry
(LC-MS). The reaction is typically complete within 4-12 hours.

Workup and Purification: a. Cool the reaction to room temperature. b. Dilute the mixture with
ethyl acetate and wash sequentially with water and brine. c. Dry the organic layer over
anhydrous sodium sulfate (NazS0Oa), filter, and concentrate under reduced pressure. d. Purify
the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-

chloro-3-fluorophenol.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

Objective: To synthesize 5-Bromo-2-chloro-3-fluoro-1-(alkoxy)benzene.

Causality: This protocol employs sodium hydride, a strong, non-nucleophilic base, to ensure
complete and irreversible deprotonation of the phenol.[2] DMF is used as a polar aprotic
solvent, which is ideal for Sn2 reactions as it solvates the cation but not the nucleophilic
phenoxide anion, enhancing its reactivity.[3]

Methodology:

© 2026 BenchChem. All rights reserved. 8/14 Tech Support


https://pdf.benchchem.com/1409/A_Comparative_Guide_to_the_Reactivity_of_Bromo_and_Fluoro_Substituted_Phenols.pdf
https://www.benchchem.com/product/b1380849?utm_src=pdf-body
https://pdf.benchchem.com/147/basic_reactivity_of_the_phenolic_hydroxyl_group_in_2_Propylphenol.pdf
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1380849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Deprotonation: To a stirred solution of 5-Bromo-2-chloro-3-fluorophenol (1.0 equiv.) in
anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add sodium hydride
(NaH, 60% dispersion in mineral oil) (1.1 equiv.) portion-wise at 0 °C.

« Stirring: Allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution
should be observed.

o Electrophile Addition: Cool the mixture back to 0 °C and add the desired primary alkyl halide
(e.g., iodomethane, ethyl bromide) (1.2 equiv.) dropwise.

o Reaction: Allow the reaction to warm to room temperature and stir until completion
(monitored by TLC). This may take 2-16 hours.

o Workup and Purification: a. Carefully quench the reaction by the slow addition of saturated
agueous ammonium chloride (NH4Cl) solution at 0 °C. b. Extract the product with diethyl
ether or ethyl acetate (3x). c. Combine the organic layers and wash with water and brine. d.
Dry the organic layer over anhydrous magnesium sulfate (MgSQOa), filter, and concentrate in
vacuo. e. Purify the residue by flash column chromatography to afford the desired ether

product.

Conclusion

5-Bromo-2-chloro-3-fluorophenol is a strategically substituted scaffold whose reactivity is a
nuanced interplay of electronic and steric effects. The phenolic hydroxyl group provides a
handle for O-functionalization, while the carbon-bromine bond is the prime site for
sophisticated, value-adding cross-coupling reactions. The remaining chloro and fluoro
substituents, while less reactive, contribute significantly to the molecule's electronic properties
and offer potential for further, more challenging transformations. This guide provides the
foundational understanding and practical protocols necessary for researchers to confidently
and creatively incorporate this versatile building block into their synthetic programs, enabling
the efficient construction of complex molecular architectures for drug discovery and beyond.
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The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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